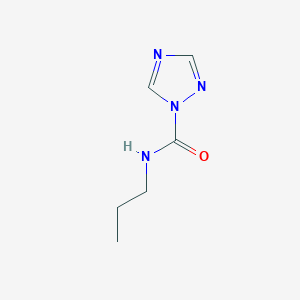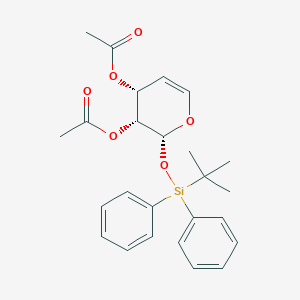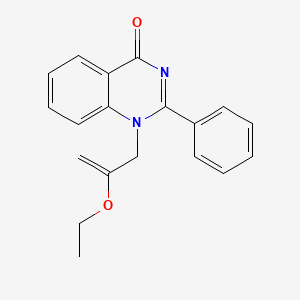
tert-Butyl 2-fluoro-4-hydroxyphenethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-fluoro-4-hydroxyphenethylcarbamate: is an organic compound with the molecular formula C13H18FNO3 It is a derivative of phenethylcarbamate, featuring a tert-butyl group, a fluorine atom, and a hydroxyl group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-fluoro-4-hydroxyphenethylcarbamate typically involves the reaction of 2-fluoro-4-hydroxyphenethylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 2-fluoro-4-hydroxyphenethylcarbamate can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenethylcarbamates.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 2-fluoro-4-hydroxyphenethylcarbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to study enzyme-substrate interactions and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry. It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-fluoro-4-hydroxyphenethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom and the hydroxyl group on the phenyl ring enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
- tert-Butyl 2-fluoro-4-hydroxyphenylcarbamate
- tert-Butyl 4-fluoro-2-formylphenylcarbamate
- tert-Butyl 3-fluoro-4-hydroxyphenylcarbamate
Comparison: tert-Butyl 2-fluoro-4-hydroxyphenethylcarbamate is unique due to the presence of the phenethyl group, which distinguishes it from other similar compounds. This structural difference can influence its chemical reactivity and biological activity. The position of the fluorine atom and the hydroxyl group on the phenyl ring also plays a crucial role in determining its properties and applications.
Propiedades
Fórmula molecular |
C13H18FNO3 |
|---|---|
Peso molecular |
255.28 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(2-fluoro-4-hydroxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-7-6-9-4-5-10(16)8-11(9)14/h4-5,8,16H,6-7H2,1-3H3,(H,15,17) |
Clave InChI |
XVXMLAJPEUCTGI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC1=C(C=C(C=C1)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


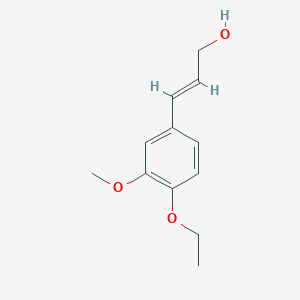
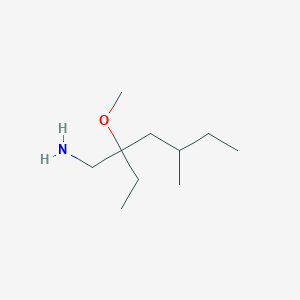
![tert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13098591.png)
![2-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098592.png)

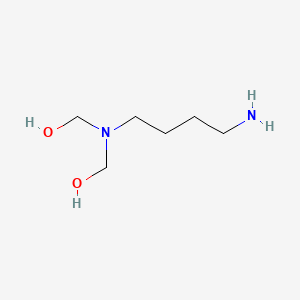
![N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide](/img/structure/B13098607.png)
![4-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098609.png)
![4-Chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13098615.png)
